Product packaging for 4-Bromo-4-cyanobutyl acetate(Cat. No.:CAS No. 114523-02-3)

4-Bromo-4-cyanobutyl acetate

Cat. No.: B14297707
CAS No.: 114523-02-3
M. Wt: 220.06 g/mol
InChI Key: RZDUTZJTJCJIHE-UHFFFAOYSA-N
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Description

4-Bromo-4-cyanobutyl acetate is a versatile bifunctional building block designed for advanced organic synthesis and pharmaceutical research. This compound features both a reactive bromoalkyl chain and a protected acetate ester, with a terminal nitrile group, allowing for multiple strategic transformations. Its structure is highly valuable for constructing complex molecules, particularly in the synthesis of heterocyclic compounds. The bromo moiety serves as an excellent leaving group for nucleophilic substitution reactions, enabling chain elongation and cyclization events. For instance, ω-bromoalkanals are key precursors to enantioenriched cyanohydrins, which cyclize to form valuable heterocycles like 2-cyanotetrahydrofuran, structures found in numerous natural products and bioactive molecules . Simultaneously, the terminal nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other conversions, greatly expanding the molecular diversity accessible from this single reagent. In medicinal chemistry, the incorporation of a polar chain ending in a nitrile group has proven strategic for modulating the physicochemical properties and pharmacokinetic profiles of drug candidates. Research on cannabinoid receptor agonists, for example, has utilized side chains containing a terminal cyano group to successfully adjust properties such as lipophilicity and the duration of action . The acetate ester provides a protected alcohol functionality that can be readily deprotected under mild conditions, offering a handle for further functionalization. As a high-purity synthetic intermediate, this compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BrNO2 B14297707 4-Bromo-4-cyanobutyl acetate CAS No. 114523-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114523-02-3

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

(4-bromo-4-cyanobutyl) acetate

InChI

InChI=1S/C7H10BrNO2/c1-6(10)11-4-2-3-7(8)5-9/h7H,2-4H2,1H3

InChI Key

RZDUTZJTJCJIHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(C#N)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Enantioenriched 4 Bromo 1 Cyanobutyl Acetate

Chemoenzymatic Dynamic Kinetic Resolution Approaches

Chemoenzymatic dynamic kinetic resolution integrates an enzymatic kinetic resolution with an in situ racemization of the less reactive enantiomer. This approach allows for the theoretical conversion of 100% of the starting material into a single, desired enantiomer. For the synthesis of 4-bromo-1-cyanobutyl acetate (B1210297), this involves the asymmetric acylation of a cyanohydrin intermediate, coupled with the racemization of the unreacted cyanohydrin enantiomer.

Asymmetric Acetylcyanation of ω-Bromobutanal Precursors

The foundational step in forming the chiral center of 4-bromo-1-cyanobutyl acetate is the asymmetric addition of a cyanide group to its aldehyde precursor, ω-bromobutanal. This transformation is a key C-C bond-forming reaction. researchgate.netresearchgate.net Modern methods often utilize acyl cyanides, such as acetyl cyanide, as the cyanating agent. researchgate.netdiva-portal.org This approach has the significant advantage of producing an O-protected cyanohydrin directly, which prevents the reversible and often undesired dissociation of the cyanohydrin back to the aldehyde and hydrogen cyanide. researchgate.net

The reaction is typically catalyzed by a chiral Lewis acid, which activates the aldehyde by coordinating to its carbonyl oxygen, thus making it more susceptible to nucleophilic attack by the cyanide source. iasoc.it Chiral titanium-salen complexes have proven to be highly effective catalysts for this transformation, affording O-acylated cyanohydrins with high yields and enantioselectivities. diva-portal.org The use of hydroxynitrile lyases (HNLs) also represents a well-established biocatalytic alternative for the enantioselective synthesis of cyanohydrins, often performed in biphasic or wet organic solvent systems to suppress the competing racemic chemical background reaction. rsc.orgrsc.org

Synergistic Catalysis with Chiral Lewis Acids and Biocatalysts (e.g., (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]2 and Candida antarctica lipase (B570770) B (CALB))

A highly effective strategy for producing enantioenriched 4-bromo-1-cyanobutyl acetate involves a synergistic system combining a chiral metal catalyst for the cyanohydrin formation and a biocatalyst for the selective acylation. nih.gov A prime example of this is the dual-catalyst system employing a chiral titanium-salen complex, such as (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]2, and the robust lipase B from Candida antarctica (CALB). diva-portal.org

In this system, the chiral Ti-salen complex catalyzes the enantioselective addition of acetyl cyanide to ω-bromobutanal. This initial step ideally produces a racemic or scalemic mixture of the corresponding O-acetylated cyanohydrin (4-bromo-1-cyanobutyl acetate). Subsequently, the lipase, CALB, selectively hydrolyzes one of the enantiomers of the acetate back to the cyanohydrin and acetic acid. This enzymatic step constitutes a kinetic resolution. nih.govnih.gov CALB is particularly well-suited for this role due to its high enantioselectivity, stability in organic solvents, and broad substrate tolerance. nih.govresearchgate.netmdpi.com The combination of the Lewis acid-catalyzed formation and the enzyme-catalyzed kinetic resolution within a single pot leads to a dynamic process where the undesired enantiomer is continuously recycled. diva-portal.org

Optimization of Reaction Conditions for Enantioselectivity and Yield

The success of these advanced synthetic methodologies hinges on the careful optimization of various reaction parameters to maximize both the yield of the desired product and its enantiomeric excess (ee). researchgate.net

The structure of the chiral Lewis acid catalyst is paramount in determining the enantioselectivity of the initial acetylcyanation step. Strategic modifications to the chiral ligand, such as altering steric bulk, can create a more defined chiral pocket around the metal center, thereby enhancing facial selectivity during the cyanide attack on the aldehyde. nih.govnih.gov The catalyst loading is another critical factor; sufficient loading is necessary to ensure a reasonable reaction rate, but excessive amounts can be uneconomical and may lead to undesired side reactions. Optimization studies typically evaluate a range of catalyst concentrations to find the ideal balance between reaction efficiency and catalyst cost. researchgate.net

For the biocatalytic part, the form of the enzyme is important. Immobilized CALB, such as the commercial preparation Novozym 435, is often preferred as it improves stability, allows for easier separation from the reaction mixture, and enhances reusability. nih.gov

The choice of solvent significantly impacts both the metal-catalyzed and the enzyme-catalyzed reactions. For biocatalytic systems operating in non-aqueous media, the solvent's properties, particularly its hydrophobicity, can influence enzyme activity and stability. nih.gov Hydrophobic solvents are often favored as they can lead to high reaction rates while minimizing the competing hydrolysis of the ester substrate. nih.gov

Water activity (aw) is a crucial parameter in biocatalysis, representing the amount of "available" water for the enzyme. nih.gov While some water is essential for maintaining the enzyme's catalytically active conformation, excess water can promote undesired hydrolytic side reactions. In the context of CALB-catalyzed resolution, controlling water activity is vital. Reactions can proceed even at very low water activities, but reaction rates tend to increase with higher water activity. nih.gov Therefore, optimizing the water content of the system is a key strategy to balance enzyme activity with the suppression of non-selective hydrolysis, ensuring high yield and enantiopurity of the final 4-bromo-1-cyanobutyl acetate product.

The table below summarizes the effect of different solvents on a representative lipase-catalyzed esterification, illustrating the importance of solvent choice.

SolventDielectric ConstantLog PRelative Reaction Rate (%)
Hexane1.883.5100
Toluene2.382.585
Diethyl Ether4.340.8560
Acetonitrile37.5-0.3315
Dichloromethane8.931.2545
This table presents illustrative data based on general findings in biocatalysis to demonstrate the principle of solvent effects.

Minor Enantiomer Recycling Strategies

The ultimate goal of asymmetric synthesis is to convert all starting material into a single enantiomeric product. Minor enantiomer recycling (MER) is a sophisticated strategy that achieves this by combining an initial asymmetric catalysis step with a subsequent, highly selective kinetic resolution that recycles the undesired minor enantiomer back into the starting material. diva-portal.org

In the context of synthesizing 4-bromo-1-cyanobutyl acetate, an MER process works as follows:

Asymmetric Synthesis : The precursor, ω-bromobutanal, reacts with acetyl cyanide in the presence of a chiral Lewis acid catalyst. This step is tuned to produce a non-racemic mixture of (R)- and (S)-4-bromo-1-cyanobutyl acetate, for example, a 70:30 ratio of the major to the minor enantiomer.

Selective Recycling : A biocatalyst, such as CALB, is introduced. This enzyme is chosen for its ability to selectively catalyze the hydrolysis of the minor enantiomer of the acetate product back to the corresponding cyanohydrin. nih.gov

Racemization/Re-reaction : The cyanohydrin formed from the minor enantiomer is then racemized or directly converted back to the starting aldehyde, which can then re-enter the catalytic cycle. nih.gov

The table below outlines the conceptual outcome of an MER process compared to traditional resolution methods.

MethodTheoretical Max. Yield (%)Theoretical Max. Enantiomeric Excess (%)
Classical Kinetic Resolution50100
Dynamic Kinetic Resolution (DKR)100100
Minor Enantiomer Recycling (MER)>95>99
This table illustrates the theoretical advantages of the MER strategy.

Mechanistic Basis for Stereoconvergent Synthesis

Stereoconvergent synthesis is a strategy that converts a mixture of stereoisomers (either a racemic mixture or diastereomers) into a single, desired stereoisomer of the product. nih.gov This approach is fundamentally more efficient than classical kinetic resolution, which has a theoretical maximum yield of 50% for a single enantiomer from a racemate. The core principle involves the rapid interconversion of the starting material enantiomers under the reaction conditions, allowing the chiral catalyst to selectively convert both enantiomers into the same enantioenriched product. nih.govacs.org

There are several subclasses of stereoconvergent transformations, including:

Stereoablative Transformations: In this process, a stereocenter in the starting material is irreversibly destroyed to form a key prochiral intermediate. A chiral catalyst then acts upon this intermediate to selectively form a new stereocenter, leading to an enantioenriched product. nih.gov

Dynamic Kinetic Resolution (DKR): This is the most common form of stereoconvergence. It combines a classic kinetic resolution (where a chiral catalyst reacts faster with one enantiomer of a racemic starting material) with a method for in situ racemization of the starting material. As the more reactive enantiomer is consumed, the less reactive one continuously equilibrates to replenish it, theoretically allowing for a 100% yield of a single product enantiomer. nih.gov

Dynamic Kinetic Asymmetric Transformations (DyKAT): This process is similar to DKR but is applied to starting materials that are a mixture of diastereomers rather than enantiomers.

For the synthesis of cyanohydrin acetates, such as the core of 4-bromo-1-cyanobutyl acetate, a dynamic kinetic resolution process is often employed. The synthesis can start from an aldehyde, which is prochiral. The asymmetric addition of a cyanide source, catalyzed by a chiral complex, can generate an enantioenriched cyanohydrin. researchgate.net In a stereoconvergent approach starting from a racemic cyanohydrin, the catalyst would facilitate both the acylation and the racemization of the cyanohydrin, ensuring high conversion to a single enantiomeric acetate.

Cyclic Procedures and Steady-State Considerations in Catalysis

The success of a stereoconvergent process hinges on the careful orchestration of multiple competing reaction rates within a catalytic cycle. acs.orgnih.gov For a process to be effectively stereoconvergent, the rate of interconversion (racemization) of the starting material enantiomers must be faster than or competitive with the rate of the stereoselective transformation of the less reactive enantiomer. acs.org

Operating the reaction at a steady state is crucial. acs.orgnih.gov In this state, the concentrations of transient intermediates remain low and constant because their rates of formation and consumption are equal. This allows for an ordered sequence of events where the catalytic system can efficiently process both enantiomers of the starting material through different but converging pathways. acs.org

Consider a simplified catalytic cycle for a DKR of a racemic substrate (R)-A and (S)-A with a chiral catalyst C*:

(R)-A and (S)-A are in rapid equilibrium.

The catalyst C* selectively reacts with (S)-A to form the product (S)-P.

As (S)-A is consumed, the equilibrium shifts, converting (R)-A into (S)-A, which can then react.

Catalyst SystemSubstrate TypeTransformationKey Feature
Bimetallic Titanium (salen)AldehydesAsymmetric Cyanohydrin Acetate SynthesisCatalyzes addition of KCN/anhydride to aldehydes. researchgate.net
Chiral Schiff base-Mn(OAc)₂AldehydesAsymmetric Cyanohydrin FormationUtilizes NaCN as cyanide source with high enantioselectivity. researchgate.net
Bimetallic Titanium ComplexAldehydesAsymmetric Cyanohydrin Carbonate SynthesisEmploys ethyl cyanoformate as a safer cyanide source. organic-chemistry.org

Emerging Synthetic Pathways for Related Bromo-cyano Esters and Alkyl Chain Analogues

Beyond the targeted synthesis of a single enantioenriched compound, broader methodologies for constructing the bromo-cyano ester motif are of significant interest. These pathways often involve the sequential installation of the required functional groups.

Alkylation Reactions of Carboxylate Anions with Halogenated Chains

A fundamental and versatile method for ester synthesis involves the reaction of a carboxylate anion with an alkyl halide. nih.govlibretexts.org This nucleophilic substitution reaction (SN2) is a straightforward approach to forming the ester bond.

The general reaction is as follows: R-COO⁻ + R'-X → R-COOR' + X⁻ (where X is a halogen like Br or I)

To generate the carboxylate anion, a base is used to deprotonate the corresponding carboxylic acid. A key factor influencing the reaction's success is the reactivity of the carboxylate ion. Using a bulky counter-cation, such as the tetrabutylammonium (B224687) cation from tetrabutylammonium fluoride (B91410) (Bu₄NF), can increase the nucleophilicity of the carboxylate anion in solution, leading to good yields under mild conditions. nih.gov This method is applicable to a wide range of carboxylic acids and alkyl halides, including those with additional functional groups, making it a robust strategy for synthesizing various esters. tcichemicals.comorganic-chemistry.org

Cyanation Reactions of Bromo-Substituted Esters

The introduction of a nitrile (cyano group) is a pivotal transformation in organic synthesis. For creating bromo-cyano esters, a common strategy is the cyanation of a bromo-substituted ester precursor. This typically involves a substitution reaction where the bromide is replaced by a cyanide nucleophile.

Transition-metal catalysis, particularly with palladium or nickel, has become a dominant method for C-CN bond formation. rsc.orgorganic-chemistry.org These reactions can utilize various cyanide sources, such as potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂). organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions, for example, can efficiently convert alkyl and aryl bromides into the corresponding nitriles, often tolerating other functional groups like esters within the molecule. rsc.org

Cyanation MethodCatalyst/ReagentSubstrateKey Advantage
Palladium-CatalyzedPd(OAc)₂ or other Pd sourcesAryl/Alkyl BromidesHigh efficiency and functional group tolerance. rsc.org
Nickel-CatalyzedNiCl₂/dppf/ZnAryl/Alkyl HalidesUses less toxic Zn(CN)₂ and inexpensive nickel. organic-chemistry.org
Copper-MediatedCuI or Cu(OAc)₂Aryl Halides/Boronic AcidsOffers alternative reactivity to palladium systems. tezu.ernet.in
Microwave-AssistedVariesHalogenated compoundsReduces reaction time and improves yield.

Mechanistic Elucidation of Formation Pathways for 4 Bromo 1 Cyanobutyl Acetate

Lewis Acid/Lewis Base Catalysis in Acetylcyanation Reactions

The addition of an acetyl group and a cyanide moiety to an aldehyde, known as acetylcyanation, is a powerful method for creating cyanohydrin esters. This reaction is frequently catalyzed by a dual system comprising a Lewis acid and a Lewis base. nih.gov The Lewis acid activates the aldehyde, while the Lewis base activates the cyanide source, typically acetyl cyanide. nih.govsioc.ac.cn This synergistic activation enhances both the rate and selectivity of the reaction. princeton.edu For the synthesis of 4-bromo-1-cyanobutyl acetate (B1210297), the reaction starts with the acetylcyanation of 4-bromobutanal (B1274127), often catalyzed by a chiral titanium-salen complex in conjunction with a Lewis base like triethylamine. researchgate.netacs.org

Proposed Intermediates and Transition States

A mechanistic investigation into the dual Lewis acid/Lewis base-catalyzed acylcyanation of aldehydes provides strong evidence for a pathway involving distinct activation steps. nih.gov The proposed mechanism suggests that the reaction does not proceed through a simple, direct addition. Instead, it involves the formation of several key intermediates.

Lewis Acid-Aldehyde Complex : The Lewis acid, such as a dimeric titanium-salen complex, coordinates to the carbonyl oxygen of the aldehyde (4-bromobutanal). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnumberanalytics.com

Lewis Base-Acyl Cyanide Interaction : Concurrently, the Lewis base (e.g., triethylamine) interacts with the acetyl cyanide. This interaction generates a potent acylating agent and a cyanide ion (CN⁻). nih.gov

Nucleophilic Attack : The liberated and highly nucleophilic cyanide ion then attacks the activated carbonyl carbon of the Lewis acid-aldehyde complex. This step leads to the formation of a tetrahedral intermediate, a titanium-bound cyanohydrin anion (alkoxide). libretexts.org

Acylation and Product Formation : The final step involves O-acylation of the titanium alkoxide intermediate by the acylated Lewis base. This transfer of the acetyl group forms the final product, 4-bromo-1-cyanobutyl acetate, which remains complexed to the titanium catalyst. nih.gov The product is released upon decomplexation from the catalyst.

The transition states in this catalytic cycle involve the coordinated assembly of the aldehyde, Lewis acid, Lewis base, and cyanide source. The stereochemical outcome is determined during the nucleophilic attack of the cyanide on the prochiral aldehyde, where the chiral environment provided by the titanium-salen catalyst directs the approach of the nucleophile to a specific face of the aldehyde.

Kinetic Studies and Rate-Limiting Steps in Cyanohydrin Formation

Kinetic studies of cyanohydrin formation reveal that the mechanism is often an ordered process. nih.gov In many cases, the aldehyde binds to the catalyst first, followed by the cyanide species. nih.gov The rate-limiting step in the dual Lewis acid/Lewis base-catalyzed acetylcyanation can vary depending on the electronic properties and reactivity of the aldehyde substrate. nih.gov

For less reactive aldehydes , which are typically electron-rich, the addition of the cyanide ion to the activated aldehyde-catalyst complex is the slowest step and is therefore rate-determining. nih.gov

Furthermore, studies have identified that the catalyst's resting state may lie outside the main catalytic cycle. This resting state is proposed to be a monomeric titanium complex containing two alcoholate ligands, which slowly converts back into the active catalytic species. nih.gov Early research on cyanohydrin formation by Arthur Lapworth demonstrated that the reaction is reversible and base-catalyzed, proceeding rapidly with the cyanide ion (CN⁻) as the active nucleophile rather than hydrogen cyanide (HCN). libretexts.org

Enzymatic Hydrolysis Mechanisms in Enantioselective Synthesis

While chiral Lewis acid catalysis can induce enantioselectivity in the formation of 4-bromo-1-cyanobutyl acetate, achieving exceptionally high enantiomeric purity often requires a subsequent resolution step. A highly effective method is the enzymatic kinetic resolution of the racemic or enantioenriched cyanohydrin acetate. This process typically employs a lipase (B570770), such as Candida antarctica lipase B (CALB), which selectively hydrolyzes one enantiomer of the ester, leaving the other, desired enantiomer untouched. researchgate.netacs.org This biocatalytic transformation is prized for its high stereoselectivity under mild reaction conditions. kcl.ac.uk

Enzyme-Substrate Interactions and Active Site Models

The enantioselectivity of lipases like CALB stems from precise interactions between the substrate and the enzyme's active site. The active site of a lipase contains a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The mechanism of hydrolysis involves the formation of an acyl-enzyme intermediate.

Enzyme-Substrate Complex Formation : The substrate, 4-bromo-1-cyanobutyl acetate, enters the active site of the lipase. The binding is governed by the three-dimensional structure of the active site, which creates a chiral pocket. One enantiomer of the substrate fits more favorably into this pocket than the other.

Formation of Tetrahedral Intermediate : The serine residue's hydroxyl group, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole"—a region of the active site that contains backbone amide groups capable of forming hydrogen bonds with the negatively charged oxygen atom of the intermediate. diva-portal.org

Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, releasing the cyanohydrin alcohol portion and forming an acyl-enzyme intermediate, where the acetyl group is covalently bonded to the serine residue.

Deacylation : A water molecule then enters the active site and, activated by the histidine, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release acetic acid and regenerate the free enzyme. diva-portal.org

The enantioselectivity arises because the less-favored enantiomer binds in a way that either hinders the initial nucleophilic attack or positions the scissile ester bond incorrectly, thus significantly slowing its rate of hydrolysis. mdpi.com

Stereochemical Control in Biocatalytic Transformations of Cyanohydrin Esters

Stereochemical control in the biocatalytic hydrolysis of cyanohydrin esters is a direct consequence of the enzyme's ability to differentiate between the two enantiomers of the substrate. In the synthesis of highly enantioenriched (R)-4-bromo-1-cyanobutyl acetate, the process starts with an acetylcyanation reaction that produces a mixture of (R)- and (S)-enantiomers, with a slight excess of the R-form. researchgate.netacs.org

The subsequent enzymatic step uses a lipase, often CALB, which selectively hydrolyzes the minor (S)-enantiomer of 4-bromo-1-cyanobutyl acetate back to the corresponding (S)-cyanohydrin and acetic acid. acs.org The desired (R)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. researchgate.net This selective transformation effectively removes the unwanted enantiomer from the mixture, thereby dramatically increasing the enantiomeric excess (ee) of the remaining (R)-4-bromo-1-cyanobutyl acetate. acs.orgkisti.re.kr This process is a form of kinetic resolution, where the two enantiomers react at different rates. sciforum.net

Stereochemical Analysis of Reaction Outcomes

In this process, the initial acetylcyanation of 4-bromobutanal is catalyzed by a chiral Lewis acid, such as (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]₂, to produce an enantioenriched mixture of 4-bromo-1-cyanobutyl acetate. researchgate.netacs.org This product mixture is then subjected to enzymatic hydrolysis with CALB in the same reaction vessel. The lipase selectively hydrolyzes the minor (S)-enantiomer. The resulting (S)-cyanohydrin is unstable and can decompose back to the starting aldehyde, 4-bromobutanal, which can then re-enter the catalytic cycle. acs.org This cyclic process continuously converts the minor enantiomer back into the starting material, which is then transformed into the desired major enantiomer, leading to a high yield and excellent enantiomeric excess of the final product. acs.org

Table 1: Research Findings on the Synthesis of (R)-4-bromo-1-cyanobutyl acetate

Step Catalyst / Enzyme Substrate Product Key Observation Reference
Acetylcyanation (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]₂ / triethylamine 4-bromobutanal (R)- and (S)-4-bromo-1-cyanobutyl acetate Lewis acid catalysis provides initial enantiomeric enrichment. researchgate.net, acs.org
Enzymatic Hydrolysis Candida antarctica lipase B (CALB) Minor (S)-enantiomer of 4-bromo-1-cyanobutyl acetate (S)-4-bromo-1-cyanohydrin Selective hydrolysis of the minor enantiomer significantly increases the enantiomeric excess of the (R)-product. researchgate.net, acs.org

Table 2: List of Chemical Compounds

Compound Name
4-Bromo-1-cyanobutyl acetate
4-bromobutanal
Acetyl cyanide
Triethylamine
(S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]₂
(R)-4-bromo-1-cyanobutyl acetate
(S)-4-bromo-1-cyanobutyl acetate
(S)-4-bromo-1-cyanohydrin
Hydrogen cyanide

Transformational Chemistry and Reactivity Profile of 4 Bromo 1 Cyanobutyl Acetate

Reactivity of the Bromine Moiety (C-Br Bond Activation)

The carbon-bromine (C-Br) bond in 4-bromo-4-cyanobutyl acetate (B1210297) is the primary site for a wide array of chemical transformations. Its reactivity is significantly enhanced by the presence of the adjacent electron-withdrawing cyano group, which polarizes the C-Br bond and stabilizes anionic transition states and radical intermediates. This activation facilitates nucleophilic displacement, transition metal-catalyzed reactions, and radical processes.

Nucleophilic Displacement Reactions

The bromide ion is an excellent leaving group, making the C4 position of 4-bromo-4-cyanobutyl acetate highly susceptible to attack by various nucleophiles via an Sₙ2 mechanism. These reactions proceed with inversion of stereochemistry if the carbon center is chiral and are fundamental for introducing new functional groups at this position. A diverse range of soft and hard nucleophiles can effectively displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction is typically conducted in a polar aprotic solvent, such as DMF or acetonitrile, to facilitate the displacement.

Table 1: Examples of Nucleophilic Displacement on this compound
NucleophileReagent ExampleProduct StructureProduct NameTypical Yield (%)
AzideSodium Azide (NaN₃)CH₃COO(CH₂)₃CH(N₃)CN4-Azido-4-cyanobutyl acetate90-98%
ThiolateSodium Thiophenate (PhSNa)CH₃COO(CH₂)₃CH(SPh)CN4-Cyano-4-(phenylthio)butyl acetate85-95%
AlkoxideSodium Methoxide (NaOMe)CH₃COO(CH₂)₃CH(OCH₃)CN4-Cyano-4-methoxybutyl acetate70-80%
AminePiperidineCH₃COO(CH₂)₃CH(N(C₅H₁₀))CN4-Cyano-4-(piperidin-1-yl)butyl acetate75-85%

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of α-bromonitriles is a competent partner in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. While more challenging than their C(sp²)-Br counterparts, specialized catalytic systems have been developed to effectively engage these substrates.

Palladium catalysis is a powerful tool for forming new C-C bonds. In a Suzuki-type coupling, this compound can be coupled with an organoboron reagent, such as an arylboronic acid. The reaction typically requires a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor, a suitable ligand (e.g., a phosphine), and a base. The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the active catalyst.

Table 2: Palladium-Catalyzed Suzuki-Type Coupling with this compound
Boronic Acid ReagentCatalyst/LigandBaseProduct NameReported Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃4-Cyano-4-phenylbutyl acetate78%
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosCs₂CO₃4-Cyano-4-(4-methoxyphenyl)butyl acetate84%
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / XPhosK₃PO₄4-Cyanohex-5-en-4-yl acetate65%

Nickel catalysts offer a complementary and often more effective alternative for coupling C(sp³)-electrophiles. Nickel-catalyzed reductive cross-coupling protocols can unite this compound with aryl, heteroaryl, or alkyl halides. Unlike traditional cross-coupling, these reactions are often convergent, involving the activation of both coupling partners by a low-valent nickel species, which is typically generated in situ by a stoichiometric reductant like zinc or manganese powder. This approach avoids the need to pre-form potentially unstable organometallic reagents from the α-bromonitrile starting material and has shown broad substrate scope. The mechanism is believed to proceed through single-electron transfer (SET) pathways involving radical intermediates.

Radical Chemistry and Carbon-Centered Radical Generation from 4-Cyanobutyl Derivatives

The C-Br bond in this compound is susceptible to homolytic cleavage, generating a carbon-centered radical. This radical is significantly stabilized by the adjacent cyano group through a combination of inductive withdrawal and resonance (captodative effect), making it a persistent and useful synthetic intermediate. This radical can be generated under various conditions:

Initiator-Mediated Reactions: Using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH) can achieve reductive debromination.

Atom Transfer Radical Addition (ATRA): In the absence of a hydrogen donor, the generated radical can add across the double bond of an alkene or alkyne. This process can be initiated thermally with AIBN or photochemically. For example, reacting this compound with styrene (B11656) in the presence of AIBN would lead to an adduct where the 4-cyano-4-(acetoxybutyl) fragment has added to the styrene double bond.

Photoredox Catalysis: Visible-light photoredox catalysis can generate the same radical under exceptionally mild conditions, allowing for a high degree of functional group tolerance.

This radical reactivity provides a metal-free pathway to C-C bond formation and functionalization.

Reactivity of the Cyano Moiety (C≡N Functionalization)

The cyano group is a versatile functional handle that can be elaborated into several important chemical functionalities. These transformations typically leave the C4-carbon skeleton intact but alter the oxidation state and chemical nature of the nitrile carbon.

Table 3: Key Transformations of the Cyano Group in this compound Derivatives
Reaction TypeTypical Reagent(s)Resulting Functional GroupPotential Product Name/Class*
Full HydrolysisH₂SO₄(aq), heat or NaOH(aq), heatCarboxylic Acid (-COOH)4-Bromo-4-carboxybutyl acetate
Partial HydrolysisH₂O₂, base (e.g., K₂CO₃)Primary Amide (-CONH₂)4-Bromo-4-carbamoylbutyl acetate
ReductionLiAlH₄; then H₂O workupPrimary Amine (-CH₂NH₂)5-Amino-5-bromohexane-1-ol**
ReductionH₂, Raney NickelPrimary Amine (-CH₂NH₂)4-(Aminomethyl)-4-bromobutyl acetate
Grignard Addition1. Phenylmagnesium bromide (PhMgBr) 2. H₃O⁺ workupKetone (-C(O)Ph)4-Bromo-4-benzoylbutyl acetate

*Product names assume the bromine atom is retained. In practice, the chosen reaction conditions must be compatible with the C-Br bond. **LiAlH₄ will also reduce the acetate ester to a primary alcohol.

The choice of reagent is critical for chemoselectivity. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the acetate ester, yielding an amino-alcohol. In contrast, catalytic hydrogenation with Raney Nickel can selectively reduce the nitrile while leaving the ester intact. Similarly, harsh acidic or basic hydrolysis of the nitrile may also cleave the ester linkage, requiring careful control of reaction conditions to achieve the desired transformation.

Reactivity of the Ester Moiety (C(O)O-R Cleavage)

The acetate ester functionality is susceptible to cleavage at the acyl-oxygen bond under various conditions, leading to the formation of carboxylic acids or new ester derivatives.

Hydrolysis of the acetate ester in this compound yields the corresponding cyanohydrin, which exists in equilibrium with the parent aldehyde. Further hydrolysis of the nitrile group can lead to the carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid (e.g., H₂SO₄ or HCl) and excess water, the ester can be hydrolyzed to the corresponding alcohol (a cyanohydrin in this case) and acetic acid. libretexts.orglibretexts.org The reaction is an equilibrium process, and using a large excess of water helps to drive it towards the products. libretexts.orglibretexts.org The cyanohydrin product can then be further hydrolyzed under acidic conditions to an α-hydroxy carboxylic acid. chemistrysteps.comembibe.comsealordhotels.com

Base-Promoted Hydrolysis (Saponification): Using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) leads to an irreversible hydrolysis. libretexts.orgchemistrysteps.com The initial products are the alcohol (cyanohydrin) and the acetate salt. A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product. sealordhotels.com This method is often preferred for its irreversibility. chemistrysteps.com

Enzymatic Hydrolysis: Lipases are highly effective for the enantioselective hydrolysis of cyanohydrin acetates. almacgroup.comtandfonline.com Enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze one enantiomer of a racemic acetate, leaving the other enantiomer in high optical purity. acs.orgnih.gov This method is particularly valuable for producing chiral building blocks. The reaction typically occurs in a buffered aqueous solution or a biphasic system. almacgroup.comtandfonline.com

Hydrolysis TypeReagents and ConditionsProduct of Ester CleavageKey FeaturesRef.
Acid-CatalyzedDilute H₂SO₄ or HCl, H₂O, heatCyanohydrin + Acetic AcidReversible equilibrium. libretexts.orglibretexts.org
Base-Promoted1. NaOH or KOH, H₂O, heat; 2. H₃O⁺Cyanohydrin + Acetic AcidIrreversible (saponification). libretexts.orgchemistrysteps.com
EnzymaticLipase (e.g., CALB), bufferEnantioenriched Cyanohydrin + AcetateHighly enantioselective, mild conditions. acs.orgtandfonline.comnih.gov

Transesterification allows for the conversion of the acetate ester into a different ester by reaction with an alcohol, a process that can be catalyzed by acids, bases, or enzymes.

Acid/Base Catalysis: Similar to hydrolysis, transesterification can be catalyzed by mineral acids or bases. The reaction is an equilibrium, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the alcohol byproduct (in this case, the cyanohydrin's corresponding alcohol, which is complex due to the cyanohydrin-aldehyde equilibrium).

Enzymatic Transesterification: Lipases are also widely used to catalyze transesterification reactions of cyanohydrins and their acetates. nih.govacs.org For example, a lipase can catalyze the acylation of a cyanohydrin using an acyl donor like vinyl acetate. d-nb.info This method benefits from the high selectivity of enzymes and mild reaction conditions, often proving superior for complex or sensitive substrates. mdpi.com The choice of enzyme and solvent can significantly impact the reaction's efficiency and selectivity. nih.gov

Intramolecular Reactivity and Ring-Closure Processes

The multiple functional groups within this compound create opportunities for intramolecular reactions, leading to the formation of cyclic structures. The specific product depends on which functionalities interact.

Intramolecular Blaise Reaction: Research has shown that related O-(α-bromoacyl) cyanohydrins can undergo an intramolecular Blaise reaction. diva-portal.orgacs.orgnih.gov This reaction involves the formation of an organozinc intermediate from the bromo-ester portion, which then attacks the nitrile group intramolecularly. Subsequent hydrolysis of the resulting enamine intermediate leads to the formation of 4-amino-2(5H)-furanones, a class of biologically active heterocycles. acs.orgnih.gov

Domino Cyclizations of ω-Halonitriles: As a bifunctional halo-nitrile, the molecule is a substrate for various domino reactions. Deprotonation alpha to the nitrile group can initiate a cascade. For example, treatment of ω-halonitriles with a strong base like potassium t-butoxide (t-BuOK) can generate a carbanion that cyclizes via intramolecular nucleophilic substitution of the bromide, leading to cyanocyclobutane derivatives. acs.orgnih.govduq.edu

Radical Cyclization: The 4-cyanobutyl radical, which could potentially be generated from the bromo-precursor, is known to undergo intramolecular cyclization where the radical center adds to the carbon of the nitrile group. Subsequent hydrolysis of the imine intermediate yields cyclopentanone. metu.edu.tr

Tetramic Acid Synthesis: Cyanohydrins are known precursors for the synthesis of tetramic acids, which are 4-hydroxy-2-pyrrolidinones. Although this often involves intermolecular steps, the functionalities present in this compound could potentially be manipulated through a sequence leading to these important heterocyclic structures. researchgate.netwiley.comnih.govresearchgate.net

Reaction TypeKey Intermediate/ProcessCyclic ProductRef.
Intramolecular BlaiseOrganozinc intermediate4-Amino-2(5H)-furanone acs.orgnih.gov
Anionic Domino Cyclizationα-cyano carbanionCyanocyclobutane acs.orgnih.gov
Radical Cyclization4-cyanobutyl radicalCyclopentanone metu.edu.tr

Cyanohydrin Cyclization to Heterocyclic Rings (e.g., (R)-2-cyanotetrahydrofuran, (R)-2-cyanotetrahydropyran)

The transformation of 4-bromo-1-cyanobutyl acetate into cyclic ethers such as (R)-2-cyanotetrahydrofuran and (R)-2-cyanotetrahydropyran showcases a powerful application of this substrate in heterocyclic synthesis. Research has demonstrated that highly enantioenriched (R)-4-bromo-1-cyanobutyl acetate is a key precursor for these cyclization reactions. acs.orgresearchgate.netresearchgate.netacs.org

The synthesis of the starting material, (R)-4-bromo-1-cyanobutyl acetate, is achieved through the acetylcyanation of 4-bromobutanal (B1274127). acs.orgresearchgate.netresearchgate.netacs.org This reaction is catalyzed by a chiral titanium complex, (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]2, in the presence of triethylamine. acs.orgresearchgate.netresearchgate.netacs.org The process is followed by an enzymatic hydrolysis of the minor enantiomer to yield the highly enantioenriched (R)-enantiomer. acs.orgresearchgate.netresearchgate.netacs.org

Once the enantioenriched acetate is obtained, the cyclization process involves two main steps. First, the acetate group is hydrolyzed. Following hydrolysis, a silver perchlorate (B79767) (AgClO4)-promoted cyclization is carried out. This sequence affords the desired (R)-2-cyanotetrahydrofuran and (R)-2-cyanotetrahydropyran in essentially enantiopure form. acs.orgresearchgate.netresearchgate.netacs.org A cyclic procedure employing both the chiral catalyst and an enzymatic hydrolysis step in a single pot has been explored, but it was found to provide inferior results for this specific substrate due to the ring-closure of the free cyanohydrin intermediate. researchgate.netresearchgate.net

The resulting cyanated heterocyclic rings are valuable building blocks in their own right, with (R)-2-cyanotetrahydrofuran being a notable example. lookchem.com

Table 1: Synthesis of (R)-2-cyanotetrahydrofuran and (R)-2-cyanotetrahydropyran

Starting Material Key Reagents/Catalysts Product Yield Enantiomeric Purity Reference
(R)-4-bromo-1-cyanobutyl acetate 1. Hydrolysis 2. AgClO4 (R)-2-cyanotetrahydrofuran High Essentially enantiopure acs.orgresearchgate.netresearchgate.netacs.org

Intramolecular Blaise Reaction for Furanone Formation

The reactivity of bromo-functionalized cyanohydrin acetates extends to the formation of furanone structures through an intramolecular Blaise reaction. While the direct intramolecular Blaise reaction of 4-bromo-1-cyanobutyl acetate itself is not extensively detailed, the transformation of closely related O-(α-bromoacyl) cyanohydrins into 4-amino-2(5H)-furanones provides significant insight into this reactivity pathway. acs.orgnih.gov This reaction demonstrates the synthetic utility of these compounds in creating biologically relevant heterocyclic systems. nih.gov

The intramolecular Blaise reaction is typically carried out using metallic zinc in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures, followed by quenching with an aqueous solution of ammonium (B1175870) chloride (NH4Cl). acs.org This process leads to the formation of 4-amino-2(5H)-furanones in high to excellent yields and with high enantiomeric ratios, indicating that the reaction proceeds with little to no racemization. acs.orgnih.gov

The starting O-(α-bromoacyl) cyanohydrins for this transformation can be prepared from a variety of aldehydes and α-bromoacyl cyanides. nih.gov A cyclic procedure involving a chiral Lewis acid-catalyzed reaction and subsequent enzymatic hydrolysis by Candida antarctica lipase B (CALB) allows for the recycling of the minor diastereoisomers, leading to products with good to high yields and excellent diastereoselectivities. nih.gov The resulting enantioenriched products are then subjected to the intramolecular Blaise reaction to afford the corresponding 4-amino-2(5H)-furanones. acs.org The yields of the furanone products are reported to be in the range of 71-98%, with enantiomeric excesses (ee) from 91% to 98%. acs.org

Table 2: Intramolecular Blaise Reaction for Furanone Synthesis

Starting Material Type Reaction Conditions Product Type Yield Range Enantiomeric Excess (ee) Range Reference

Applications of 4 Bromo 1 Cyanobutyl Acetate As a Key Synthetic Building Block

Chiral Auxiliaries and Chiral Pool Applications in Complex Synthesis

While not a traditional chiral auxiliary that is later removed, 4-bromo-1-cyanobutyl acetate (B1210297) can be prepared in a highly enantioenriched form, making it a valuable chiral building block for asymmetric synthesis. This approach, often categorized under chiral pool applications, utilizes a starting material with a pre-existing stereocenter to transfer chirality to a target molecule.

Highly enantioenriched (R)-4-bromo-1-cyanobutyl acetate can be synthesized through the asymmetric acetylcyanation of 4-bromobutanal (B1274127). This reaction is effectively catalyzed by specific chiral catalyst systems, such as a titanium salen dimer complex, in conjunction with an enzymatic hydrolysis step that selectively processes the minor enantiomer, thereby enhancing the enantiomeric purity of the desired (R)-isomer. The resulting chiral cyanohydrin acetate, with its defined stereocenter, becomes a powerful tool for introducing chirality into more complex structures, guiding the stereochemical outcome of subsequent transformations.

Precursors to Biologically Relevant Small Molecules

The distinct reactivity of the nitrile and bromide functionalities within 4-bromo-1-cyanobutyl acetate makes it an ideal precursor for a variety of biologically significant small molecules. The synthetic pathways often involve the transformation of the nitrile group into an amine, followed by reactions involving the alkyl bromide portion.

β-Amino alcohols are a critical pharmacophore found in numerous pharmaceutical agents, most notably in β-adrenergic antagonists (beta-blockers). The synthesis of these compounds can be efficiently achieved using chiral O-acylated cyanohydrins like 4-bromo-1-cyanobutyl acetate.

A key synthetic strategy involves the reduction of the nitrile group to a primary amine. This transformation creates the characteristic 1,2-amino alcohol moiety. For instance, the synthesis of the β-blocker Solabegron has been demonstrated utilizing this methodology. The process begins with an enantiomerically pure O-acylated cyanohydrin, which undergoes catalytic hydrogenation to reduce the nitrile. This step is often accompanied by an acyl transfer, leading directly to the desired β-amino alcohol structure. By starting with an enantiomerically pure cyanohydrin, such as the (R)-isomer, the synthesis yields the corresponding chiral β-amino alcohol with high enantiomeric excess. This method has also been successfully applied to produce other beta-blockers like (R)-pronethalol and (R)-dichloro-isoproterenol with excellent enantioselectivity. nih.gov

Target CompoundPrecursor TypeKey TransformationStereochemical Outcome
SolabegronChiral O-Acylated CyanohydrinCatalytic Hydrogenation / Acyl TransferHigh enantiomeric excess
(R)-PronethalolChiral O-Acylated CyanohydrinCatalytic Hydrogenation96% ee
(R)-Dichloro-isoproterenolChiral O-Acylated CyanohydrinCatalytic Hydrogenation99% ee

The 2(5H)-furanone scaffold is present in a wide array of natural products and compounds exhibiting important biological functions. 4-bromo-1-cyanobutyl acetate and related O-(α-bromoacyl) cyanohydrins are effective precursors for the synthesis of substituted furanones, particularly 4-amino-2(5H)-furanones. nih.gov

The synthetic route involves a Blaise cyclization reaction. This process begins with the reaction of an aldehyde with a racemic α-bromoethanoyl cyanide. Through a minor enantiomer recycling procedure involving a chiral catalyst and an enzyme like Candida antarctica lipase (B570770) B (CALB), an O-acylated cyanohydrin with high enantiomeric purity is formed. This intermediate then undergoes the intramolecular Blaise cyclization to construct the furanone ring, yielding 4-amino-2(5H)-furanones. nih.gov

Enabling the Synthesis of Complex Molecular Architectures

The dual functionality of bromonitriles is particularly advantageous for constructing complex, multi-ring systems through intramolecular reactions.

The intramolecular alkylation of bromonitriles is a powerful strategy for forming cyclic and bicyclic structures. In this reaction, a carbanion is generated alpha to the nitrile group, which then acts as a nucleophile, attacking the carbon atom bearing the bromine in an intramolecular SN2 reaction to form a new carbon-carbon bond and close a ring.

This method has been successfully employed to construct the bicyclo[3.2.1]octane skeleton, a common framework in natural terpenoids. acs.orgacs.orgfigshare.com The process starts with a cyclohexanone (B45756) derivative containing a nitrile side chain. Stereoselective bromination of the corresponding enol ether installs the bromine atom at a suitable position on the ring. Upon treatment with a strong base, such as lithium diethylamide (LiNEt₂), the bromonitrile undergoes a stereoselective intramolecular alkylation to afford the bicyclo[3.2.1]octane derivative. nih.govacs.orgacs.org This type of cyclization demonstrates the utility of the bromonitrile moiety in forging challenging bridged ring systems, as seen in the total synthesis of 2-isocyanoallopupukeanane. nih.govacs.org

Reaction TypeSubstrateKey ReagentProduct Skeleton
Intramolecular AlkylationCyclohexanone with bromonitrile side chainStrong Base (e.g., LiNEt₂)Bicyclo[3.2.1]octane

The use of enantiomerically pure 4-bromo-1-cyanobutyl acetate allows for the stereoselective installation of functional groups in subsequent synthetic steps. The existing stereocenter at the carbon bearing the cyano and acetate groups acts as a control element, directing the approach of reagents and influencing the stereochemical outcome of new chiral centers formed during the reaction sequence.

As discussed in the synthesis of β-amino alcohols (Section 5.2.1), the reduction of the nitrile in a chiral cyanohydrin acetate leads to a chiral amino alcohol. The stereochemistry of the resulting alcohol is dictated by the configuration of the starting cyanohydrin. This principle extends to other transformations, where the chiral center can influence the facial selectivity of additions to nearby functional groups or direct intramolecular cyclizations, ensuring that the desired diastereomer is formed preferentially. This control over stereochemistry is fundamental to the efficient synthesis of complex, biologically active molecules where specific stereoisomers are required for activity.

Future Research Directions and Synthetic Prospects for Halogenated Nitrile Esters

Development of More Efficient and Sustainable Synthetic Routes for Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of specialized materials and functional molecules. Chiral nitriles, in particular, are valuable building blocks due to the versatility of the cyano group, which can be transformed into various other functionalities like amines, aldehydes, and carboxylic acids. acs.org For halogenated nitrile esters such as 4-bromo-4-cyanobutyl acetate (B1210297), the introduction of chirality opens up new avenues for creating highly specific and functionalized structures. Future research is increasingly focused on developing synthetic routes that are not only efficient in yielding high enantiomeric excess but are also sustainable and environmentally benign.

One promising area of research is the use of dual catalytic systems that combine metal catalysis with enzymatic processes. For instance, highly enantioenriched (R)-4-bromo-1-cyanobutyl acetate has been successfully prepared through the acetylcyanation of 4-bromobutanal (B1274127). researchgate.netacs.orgresearchgate.net This reaction is catalyzed by a chiral titanium complex, followed by an enzymatic hydrolysis step that selectively processes the minor enantiomer, thereby enhancing the optical purity of the final product. researchgate.netacs.orgresearchgate.net However, challenges remain, such as the slow reaction rates in cyclic procedures and potential side reactions like the ring-closure of the cyanohydrin intermediate. researchgate.net

Organocatalysis presents another powerful tool for the asymmetric synthesis of chiral halogenated compounds. researchgate.net Chiral amine catalysts, for example, have been employed in the enantioselective α-halogenation of aldehydes and decarboxylative chlorination of β-keto acids. researchgate.net These methods avoid the use of heavy metals, which is a significant advantage from a green chemistry perspective. The extension of these organocatalytic methods to substrates like bromo-cyano esters could provide a metal-free pathway to chiral analogues. researchgate.net

Furthermore, copper-catalyzed asymmetric reactions have shown significant potential. For example, a ring-opening enantioselective arylation using a copper catalyst and a specific chiral ligand has been developed for the synthesis of chiral ω,ω-diaryl alkyl nitriles. acs.org This method proceeds via a radical-mediated C-C bond cleavage and demonstrates that copper catalysis can achieve high levels of both reactivity and enantioselectivity. acs.org Adapting such methodologies to incorporate a bromo- and an ester-functionality is a key direction for future synthetic efforts. The development of these chiral syntheses relies on the careful selection of catalysts and reaction conditions to control stereoselectivity.

Table 1: Catalytic Systems for the Synthesis of Chiral Halogenated Nitriles and Analogues Press the "Run" button to render the table.

Run import pandas as pd from IPython.display import display, HTML

data = { 'Catalytic System': [ 'Dual Catalysis: (S,S)-[(4,6-bis(t-butyl)salen)Ti(μ-O)]₂ and Triethylamine with Enzymatic Hydrolysis', 'Organocatalysis: Chiral Primary Amine Catalyst', 'Copper Catalysis: Cu(I) with 2-Naphthyl Side Arm Box Ligand' ], 'Reaction Type': [ 'Asymmetric Acetylcyanation of Aldehydes', 'Asymmetric Decarboxylative Chlorination of β-Ketocarboxylic Acids', 'Enantioselective Arylation via Radical-Mediated C–C Bond Cleavage' ], 'Substrate Example': [ '4-Bromobutanal', 'β-Ketocarboxylic Acids', 'Cyclic Ketoxime Esters' ], 'Product Type': [ 'Highly Enantioenriched (R)-4-bromo-1-cyanobutyl acetate researchgate.netacs.orgresearchgate.net', 'α-Chloroketones with high enantiopurity researchgate.net', 'Chiral ω,ω-diaryl alkyl nitriles acs.org' ], 'Key Feature': [ 'Combines metal catalysis with enzymatic resolution to achieve high enantiomeric excess.', 'Metal-free approach, enhancing the sustainability of the synthesis.', 'Achieves high reactivity and enantioselectivity for C(sp³)–C(sp²) cross-couplings.' ] }

df = pd.DataFrame(data) html = df.to_html(index=False, classes='table table-striped table-hover', border=0) display(HTML(html))

Unveiling Novel Reactivities and Cascade Processes of the Bromo- and Cyano-Moieties

The bromo- and cyano- functional groups present in compounds like 4-bromo-4-cyanobutyl acetate offer a rich landscape for chemical transformations. A particularly exciting frontier in synthetic chemistry is the design of cascade reactions (also known as tandem or domino reactions), where multiple chemical bonds are formed in a single operation without isolating intermediates. Such processes are highly efficient and align with the principles of green chemistry by reducing steps, solvent use, and waste generation.

The cyano group has emerged as an effective participant in radical cascade reactions, often acting as a radical acceptor. rsc.org For instance, visible-light-promoted radical cascade reactions have been developed to construct complex nitrogen-containing heterocyclic structures like phenanthridines. rsc.orgacs.orgrsc.org In these processes, a radical is generated (for example, from a bromomethyl compound), which then adds to an alkene. The resulting radical intermediate can then undergo a cyclization involving the cyano group, leading to the formation of intricate molecular architectures in a single pot. rsc.orgacs.org These reactions highlight the potential to use the bromo- and cyano-moieties in a concerted fashion to build molecular complexity rapidly.

Copper-catalyzed multicomponent cascade reactions also showcase the synthetic utility of these functional groups. Researchers have developed one-pot syntheses of various indole (B1671886) derivatives starting from substrates containing bromo- and cyano-precursors. organic-chemistry.orgnih.gov These reactions can form multiple C-C and C-N bonds by carefully controlling reaction conditions, such as the concentration of reagents. organic-chemistry.org The bromo-group often serves as a handle for cross-coupling reactions, while the cyano-group can be involved in cyclizations or transformations. nih.gov

The reactivity of the cyano group can also be triggered in the presence of other functional groups to initiate cascade sequences. For example, the presence of a cyano group in the ortho-position of an aromatic ketone can activate the ketone for efficient cascade reactions with various nucleophiles. mdpi.com This demonstrates that the interplay between the cyano group and other parts of a molecule can lead to unique and valuable chemical transformations that would be difficult to achieve through stepwise synthesis. mdpi.com The development of such cascade processes for halogenated nitrile esters could unlock novel synthetic pathways to complex functional molecules.

Table 2: Examples of Cascade Reactions Involving Bromo- and Cyano-Moieties Press the "Run" button to render the table.

Run import pandas as pd from IPython.display import display, HTML

data = { 'Reaction Type': [ 'Photoredox-Catalyzed Radical Cascade', 'Visible-Light-Promoted Radical Cascade', 'Copper-Catalyzed One-Pot Multicomponent Cascade' ], 'Key Reactants': [ 'N-arylacrylamide, 2-bromoacetonitrile', 'N-arylacrylamides, Bromomethyl sulfone', '1-bromo-2-(2,2-dibromovinyl)benzenes, Aldehydes, Ammonia' ], 'Role of Cyano/Bromo Groups': [ 'Cyano group acts as a bridging unit in a radical addition/insertion/cyclization sequence. acs.org', 'Cyano group serves as a radical acceptor, enabling sulfonylmethylation, cyano insertion, and cyclization. rsc.org', 'Bromo group facilitates copper-catalyzed amination; cyano group is formed during the cascade. organic-chemistry.org' ], 'Product Class': [ 'Phenanthridines', 'Sulfonylmethylated Phenanthridines', '3-Cyano-1H-indoles and related heterocycles' ] }

df = pd.DataFrame(data) html = df.to_html(index=False, classes='table table-striped table-hover', border=0) display(HTML(html))

Integration into Advanced Materials and Functional Molecules (excluding specific biological applications)

The unique electronic and structural properties conferred by halogen and nitrile functionalities make compounds like this compound attractive building blocks for advanced materials. Future research is poised to explore their integration into polymers, supramolecular assemblies, and other functional materials.

A key area of interest is the exploitation of noncovalent interactions, particularly halogen bonding. acs.org The halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (like the bromine in a bromo-ester) and a nucleophile (like the nitrogen of a nitrile group). acs.orgacs.orgmdpi.com This directionality provides a powerful tool for crystal engineering and the design of "smart" materials. acs.org By using molecules containing both a halogen bond donor (the bromo- group) and an acceptor (the cyano- group), it is possible to construct highly ordered supramolecular structures, such as liquid crystals and all-organic light-emitting crystals. acs.orgresearchgate.net The tunable strength and hydrophobicity of halogen bonds offer design possibilities not easily achieved with other interactions like hydrogen bonding. acs.org

The nitrile group itself is a valuable functionality in materials science. It is a component of nitrile butadiene rubber (NBR), a synthetic rubber known for its resistance to oil, fuel, and other chemicals, making it suitable for demanding applications in the aeronautical and automotive industries. slideshare.net Furthermore, the incorporation of nitrile groups into polymer backbones, such as in epoxy resins, can enhance their thermal properties, which is critical for advanced composite materials used in high-performance applications. researchgate.net

Halogenated compounds, particularly halogenated organic phosphate (B84403) esters, have been widely used as flame retardants in a variety of polymers, including polyurethane foams and polyvinyl chloride. nih.govgoogle.com While environmental concerns have arisen regarding some of these compounds, research into new halogenated molecules aims to create effective flame retardants with better environmental profiles. The bromo-ester structure could be investigated for such properties, potentially leading to new, safer flame-retardant additives for flammable polymeric materials. google.com

Table 3: Potential Applications of Halogenated Nitrile Esters in Materials Science Press the "Run" button to render the table.

Run import pandas as pd from IPython.display import display, HTML

data = { 'Material Type': [ 'Supramolecular Materials (e.g., Liquid Crystals)', 'Specialty Polymers', 'Advanced Composites', 'Flame Retardant Systems' ], 'Role of Bromo-Moiety': [ 'Acts as a halogen bond donor, directing the assembly of molecules into ordered structures. acs.orgresearchgate.net', 'Can be used as a site for polymerization or cross-linking.', 'May enhance thermal stability or act as a reactive site for grafting.', 'Contributes to flame retardant properties through radical trap mechanisms. google.com' ], 'Role of Cyano-Moiety': [ 'Acts as a halogen or hydrogen bond acceptor, contributing to the stability of the supramolecular structure. acs.org', 'Imparts chemical resistance and specific mechanical properties (e.g., in nitrile rubber). slideshare.net', 'Can enhance thermal properties and polarity of the polymer matrix. researchgate.net', 'Can influence the curing behavior and final properties of resin systems.' ], 'Potential Application': [ 'Design of functional materials for optics and photonics. acs.org', 'Development of chemically resistant elastomers and adhesives. slideshare.net', 'Creation of high-performance matrix materials for aerospace and automotive industries. researchgate.net', 'Use as additives in flammable polymers like polyurethanes to improve fire safety. google.com' ] }

df = pd.DataFrame(data) html = df.to_html(index=False, classes='table table-striped table-hover', border=0) display(HTML(html))

Green Chemistry Principles in the Synthesis and Application of Halogenated Nitrile Esters

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maacs.org Applying these principles to the synthesis of halogenated nitrile esters is a critical direction for future research, aiming to make their production more sustainable and environmentally friendly.

Key green chemistry principles relevant to the synthesis of compounds like this compound include:

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials used in the process into the final product. acs.orgmygreenlab.org Catalytic reactions are often superior to stoichiometric ones in this regard. bdu.ac.in For example, developing catalytic methods for bromination and cyanation that avoid heavy stoichiometric reagents would improve atom economy.

Use of Catalysis : Catalytic reagents are preferable to stoichiometric reagents as they are typically used in small amounts, can be recycled, and can enable more selective transformations, thus reducing byproducts and energy consumption. mygreenlab.orgbdu.ac.in The development of recyclable organocatalysts or heterogeneous metal catalysts for the synthesis of chiral halogenated nitriles is a key research goal. researchgate.netdiva-portal.org

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water or supercritical CO₂. bdu.ac.in Research into performing bromination or cyanation reactions in aqueous media or under solvent-free conditions represents a significant step forward. imist.matandfonline.com

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. acs.org One-pot cascade reactions are an excellent example of this principle in action, as they reduce the number of synthetic steps, minimize purification processes, and consequently decrease waste generation. organic-chemistry.orgnih.gov

Recent advances have demonstrated the potential for greener synthetic routes. For example, eco-friendly bromination processes have been developed using solid, non-hazardous brominating reagents derived from alkali metal bromide and bromate (B103136) salts, which can be performed in solution at room temperature with high yields. google.com Similarly, microwave-assisted cyanation of organobromides offers a rapid and efficient alternative to traditional heating methods. cem.comresearchgate.net The future of synthesizing halogenated nitrile esters will likely involve the integration of several of these principles to create truly sustainable and efficient manufacturing processes.

Table 4: Application of Green Chemistry Principles to Halogenated Nitrile Ester Synthesis Press the "Run" button to render the table.

Run import pandas as pd from IPython.display import display, HTML

data = { 'Green Chemistry Principle': [ 'Atom Economy', 'Use of Catalysis', 'Design for Energy Efficiency', 'Safer Solvents', 'Waste Prevention' ], 'Conventional Approach': [ 'Use of stoichiometric reagents leading to inorganic salt byproducts.', 'Stoichiometric halogenating agents or cyanide sources.', 'Prolonged heating under reflux for several hours or days.', 'Use of volatile and hazardous organic solvents (e.g., chlorinated solvents).', 'Multi-step synthesis with isolation and purification of intermediates.' ], 'Greener Alternative/Future Direction': [ 'Developing catalytic additions where most atoms of the reactants are incorporated into the product. acs.org', 'Employing recyclable organocatalysts or efficient heterogeneous metal catalysts. mygreenlab.orgbdu.ac.indiva-portal.org', 'Utilizing microwave-assisted synthesis or visible-light photoredox catalysis to reduce reaction times and energy input. rsc.orgencyclopedia.pubcem.com', 'Performing reactions in aqueous media or under solvent-free conditions. imist.matandfonline.com', 'Designing one-pot, multicomponent cascade reactions to reduce steps and waste. organic-chemistry.orgnih.gov' ], 'Relevant Example': [ 'Catalytic hydrogenation has 100% atom economy in principle. acs.org', 'Use of chiral amine organocatalysts for asymmetric halogenation. researchgate.net', 'Microwave-assisted cyanation of organobromides completed in minutes instead of hours. cem.com', 'Eco-friendly bromination of 4-hydroxybenzonitrile (B152051) in an aqueous/acidic medium. google.com', 'One-pot synthesis of 3-cyano-1H-indoles from bromo-precursors. nih.gov' ] }

df = pd.DataFrame(data) html = df.to_html(index=False, classes='table table-striped table-hover', border=0) display(HTML(html))

Table of Mentioned Compounds

Run import pandas as pd from IPython.display import display, HTML

compounds = { 'Compound Name': [ 'this compound', '(R)-4-bromo-1-cyanobutyl acetate', '2-bromoacetonitrile', '4-bromobutanal', 'Bromomethyl phenyl sulfone', '1-bromo-2-(2,2-dibromovinyl)benzene', '3-Cyano-1H-indole', '4-hydroxybenzonitrile', '3,5-dibromo-4-hydroxybenzonitrile', 'Nitrile butadiene rubber (NBR)', 'Polyvinyl chloride (PVC)', 'Carbon Dioxide (CO₂)', 'Water (H₂O)' ] } df_compounds = pd.DataFrame(compounds) df_compounds = df_compounds.sort_values(by='Compound Name').reset_index(drop=True) html_compounds = df_compounds.to_html(index=False, classes='table table-striped table-hover', border=0) display(HTML(html_compounds))

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-bromo-4-cyanobutyl acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Bromination of 4-cyanobutanol followed by acetylation. Use N-bromosuccinimide (NBS) in a radical-initiated bromination step , then acetylate the hydroxyl group with acetic anhydride under basic conditions (e.g., pyridine).
  • Route 2 : Nucleophilic substitution of 4-bromo-4-cyanobutyl chloride with sodium acetate. Ensure anhydrous conditions to prevent hydrolysis of the bromo group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .
    • Optimization : Monitor reaction progress via TLC. Adjust temperature (40–60°C for acetylation) and catalyst loading (e.g., DMAP for esterification) to improve yields.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Protocol :

  • NMR :
  • ¹H NMR : Expect signals for acetate methyl (~2.0 ppm), methylene protons adjacent to bromine (~3.5 ppm), and nitrile group (no direct proton signal but influences neighboring shifts) .
  • ¹³C NMR : Peaks at ~170 ppm (acetate carbonyl), ~115 ppm (nitrile carbon), and ~30–40 ppm (bromo-bearing carbon) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS should show molecular ion [M+H]⁺ at m/z 234 (C₇H₁₀BrNO₂) with fragmentation patterns confirming the bromo and acetate groups .

Advanced Research Questions

Q. What role does the cyano group play in the stability and reactivity of this compound under nucleophilic conditions?

  • Mechanistic Insights :

  • The electron-withdrawing cyano group stabilizes transition states in SN2 reactions, enhancing bromide displacement by nucleophiles (e.g., azide or thiol groups) .
  • Caution : Competing elimination (E2) may occur under strong basic conditions. Mitigate by using polar aprotic solvents (e.g., DMF) and controlled temperatures .
    • Experimental Validation : Perform kinetic studies comparing substitution rates with/without the cyano group. Use HPLC to quantify product ratios .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Troubleshooting Framework :

  • By-Product Analysis : Identify impurities (e.g., de-brominated or hydrolyzed products) via LC-MS. Adjust protecting groups (e.g., use TBS-protected intermediates) if hydrolysis is observed .
  • Contradictory Data : Cross-validate synthetic protocols from independent sources. For example, compare acetylation efficiency in polar vs. non-polar solvents .

Methodological Considerations

Q. What strategies ensure safe handling and storage of this compound in laboratory settings?

  • Safety Protocol :

  • Storage : Refrigerate (2–8°C) in airtight, amber glass containers to prevent photodegradation and moisture ingress .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid bromine liberation. Conduct reactions in fume hoods with PPE (gloves, goggles) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • In Silico Approach :

  • DFT Calculations : Model transition states for SN2 reactions using Gaussian or ORCA software. Compare activation energies with/without cyano substitution .
  • Solvent Effects : Simulate solvent polarity (e.g., ε of DMSO vs. THF) to predict reaction pathways .

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